

# MK-8033 Hydrochloride: A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: MK-8033 hydrochloride

Cat. No.: B1139453

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## Abstract

**MK-8033 hydrochloride** is a potent, orally bioavailable, ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It exhibits a preferential affinity for the activated kinase conformation.[1][2] Developed by Merck, MK-8033 showed promise in preclinical cancer models, leading to its evaluation in a first-in-human Phase I clinical trial for advanced solid tumors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of **MK-8033 hydrochloride**. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. Despite demonstrating a tolerable safety profile, the clinical development of MK-8033 was discontinued due to limited clinical activity.[2][3]

## Introduction

The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through gene amplification,

activating mutations, or protein overexpression, is implicated in the pathogenesis and progression of numerous human cancers.[1] This makes c-Met a compelling therapeutic target for anticancer drug development. Ron (recepteur d'origine nantaise), another receptor tyrosine kinase, shares structural homology with c-Met and is also implicated in tumor progression. MK-8033 was designed as a dual inhibitor of both c-Met and Ron.

## Discovery and Medicinal Chemistry

The discovery of MK-8033 (1-(3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide) was the result of a lead optimization program aimed at identifying a potent and selective c-Met inhibitor with favorable pharmacokinetic properties. A key innovation in its design was the development of a novel two-step protocol for the synthesis of benzylic sulfonamides. The chemical structure of MK-8033 is presented below.

Chemical Structure of MK-8033

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Caption: Chemical structure of MK-8033.

## Mechanism of Action

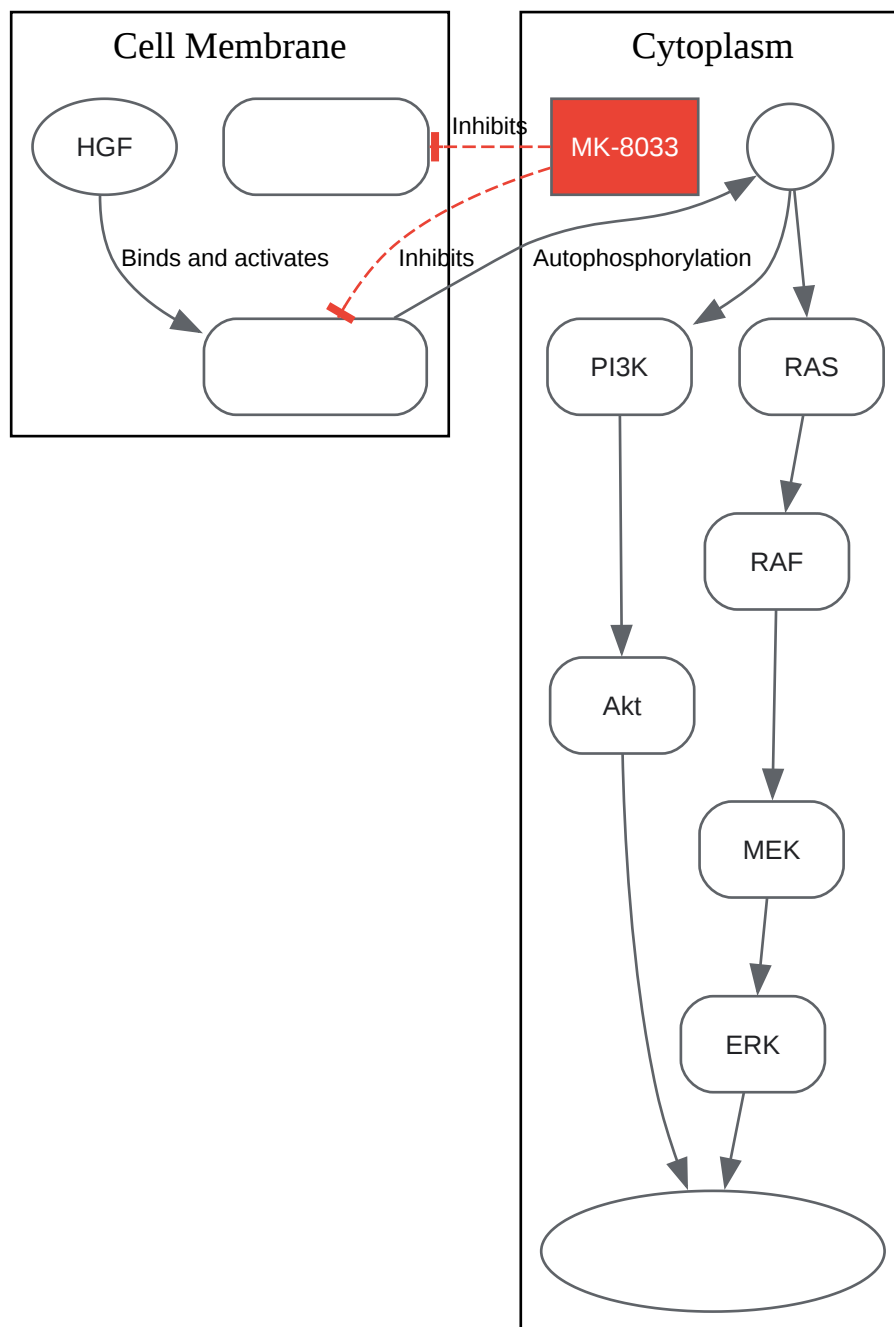
MK-8033 is an ATP-competitive inhibitor of the c-Met and Ron kinases.[1] A distinguishing feature of MK-8033 is its preferential binding to the activated (phosphorylated) conformation of the c-Met kinase domain. This unique mechanism of action may confer advantages over inhibitors that bind to the inactive form, including equal potency against various oncogenic activating mutations of c-Met.

## Signaling Pathway

The HGF/c-Met signaling pathway, when activated, triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/Akt pathways, which are critical for cell growth,

survival, and proliferation. By inhibiting c-Met and Ron, MK-8033 effectively blocks these downstream signals.

Simplified HGF/c-Met Signaling Pathway and Inhibition by MK-8033



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Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of MK-8033.

## Data Presentation

### In Vitro Potency and Selectivity

MK-8033 is a highly potent inhibitor of c-Met and Ron. Its selectivity was assessed against a panel of other kinases.

Target	IC50 (nM)	Assay Type	Reference
c-Met	1	In Vitro Kinase Assay	[1]
Ron	7	In Vitro Kinase Assay	[1]
Fes	>100	In Vitro Kinase Assay	
FGFR3	>100	In Vitro Kinase Assay	
Flt4	>100	In Vitro Kinase Assay	
Mer	>100	In Vitro Kinase Assay	

Note: A comprehensive kinase selectivity panel with specific IC50 values is not publicly available. The available data indicates that at 1  $\mu$ M, only MET and MST1R (Ron) were inhibited by more than 90% in a panel of 221 kinases.

### Preclinical Pharmacokinetics

Species	Route	T1/2 (h)	Bioavailability (%)	Reference
Rat	Oral	0.8	35	
Dog	Oral	3.1	33	

### Clinical Trial Data (Phase I, NCT00559182)

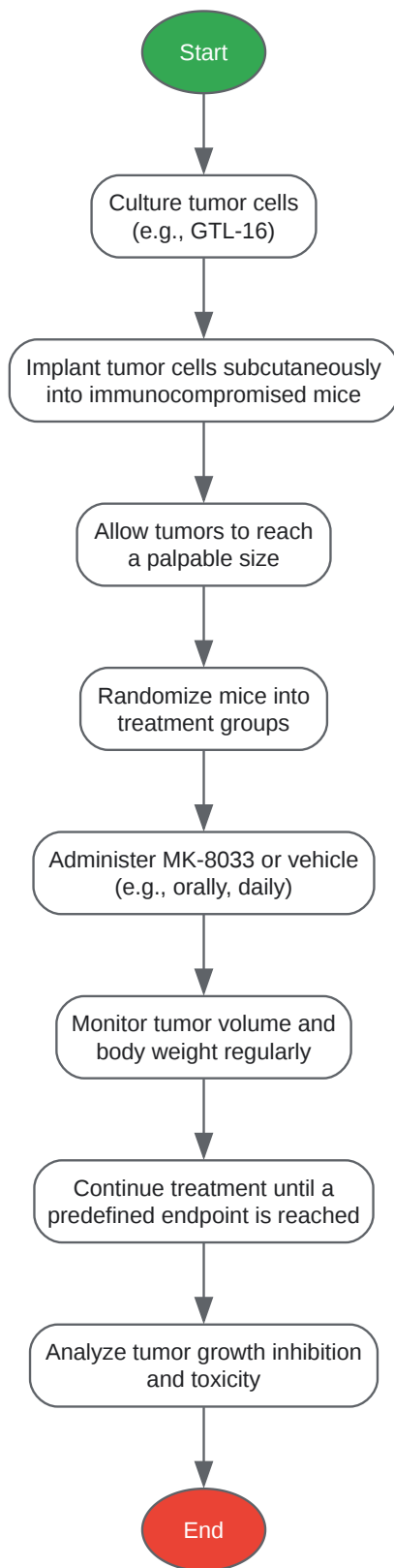
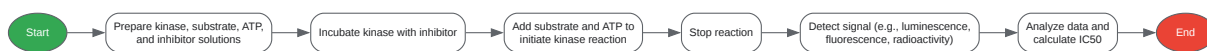
Parameter	Value	Reference
Number of Patients	47	[3]
Maximum Tolerated Dose (MTD)	750 mg twice daily	[3]
Dose-Limiting Toxicities (DLTs)	Fatigue, nausea, vomiting, transaminitis, hypokalemia	[3]
Most Frequent Toxicities	Fatigue (28.3%), nausea (21.7%), alopecia (19.6%)	[3]
Clinical Activity	1 partial response, 8 stable disease	[3]
Median Progression-Free Survival (PFS)	57 days	[3]

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of an inhibitor against a target kinase.

Experimental Workflow for Biochemical Kinase Inhibition Assay



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## References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
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Address: 3281 E Guasti Rd

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